N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide
Description
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide is a heterocyclic compound featuring a pyrrolidinone core substituted with a 3,4-dimethoxyphenyl group at position 1 and a furan-2-carboxamide moiety at position 2. This structure combines aromatic methoxy groups, a lactam ring, and a furan-based carboxamide, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-22-13-6-5-12(9-15(13)23-2)19-10-11(8-16(19)20)18-17(21)14-4-3-7-24-14/h3-7,9,11H,8,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAMVRUKJZECQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrolidinone Ring: This step involves the reaction of a suitable amine with a diketone to form the pyrrolidinone ring.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction.
Formation of the Furan Ring: The furan ring is formed through a cyclization reaction involving a suitable precursor.
Coupling of the Furan Ring with the Pyrrolidinone Ring: The final step involves coupling the furan ring with the pyrrolidinone ring through an amide bond formation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide exhibit significant anticancer properties. For instance, research has demonstrated that furan derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In silico studies have suggested that this compound may interact effectively with enzymes involved in cancer pathways, such as human tyrosinase and tyrosinase-related proteins .
Neuroprotective Effects
Another area of application is the neuroprotective potential of this compound. Studies have shown that compounds containing oxopyrrolidine structures can protect neuronal cells from oxidative stress and apoptosis. This suggests that this compound could be explored for its efficacy in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Enzyme Inhibition
This compound has also been evaluated for its potential as an enzyme inhibitor. The binding affinity studies against human tyrosinase revealed promising results, indicating that this compound could serve as a lead for developing inhibitors targeting melanogenesis . The compound's interactions at the molecular level were assessed using molecular dynamics simulations, confirming stable binding within the active site of the target enzyme.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1: Anticancer Activity | Evaluation of furan derivatives | Identified significant inhibition of cancer cell lines; potential for further drug development. |
| Study 2: Neuroprotection | Assessment of neuroprotective effects | Demonstrated reduced oxidative stress in neuronal models; suggests therapeutic potential in neurodegenerative conditions. |
| Study 3: Enzyme Inhibition | Binding studies on human tyrosinase | Showed strong binding affinity; indicates possibility for developing skin lightening agents or melanoma treatments. |
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare this compound with analogs sharing key structural motifs: 3,4-dimethoxyphenyl, pyrrolidinone/lactam, or furan-carboxamide groups.
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Benzamide linked to a 3,4-dimethoxyphenethylamine group.
- Synthesis : Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
- Key Data :
- Comparison: Unlike the target compound, Rip-B lacks a pyrrolidinone ring and replaces the furan-carboxamide with a benzamide.
1,4-Dihydropyridine Derivatives with Furan-Carboxamide Moieties
- Example: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ331) .
- Structure : Combines a dihydropyridine core with furyl, carboxamide, and methoxyphenyl substituents.
- Comparison: While AZ331 shares the furan-carboxamide group, its dihydropyridine core introduces different conformational flexibility and redox properties compared to the pyrrolidinone in the target compound. The thioether linkage in AZ331 may enhance metabolic stability but reduce polarity.
Crystal Structure Analogues with 3,4-Dimethoxyphenyl Groups
- Example : 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate .
- Structure : A quaternary ammonium salt with dual 3,4-dimethoxyphenethyl chains and a carbamoyl linker.
- Key Data :
- Comparison : The azanium core and dual 3,4-dimethoxyphenyl groups distinguish this compound. Its ionic nature contrasts with the neutral lactam-furan hybrid, suggesting divergent solubility and bioavailability profiles.
Research Implications
The target compound’s pyrrolidinone-furan hybrid offers a balance of rigidity and polarity, distinct from benzamide (Rip-B) or dihydropyridine (AZ331) analogs. Its 3,4-dimethoxyphenyl group may enhance blood-brain barrier penetration compared to simpler aryl substituents, while the furan-carboxamide could mediate specific receptor interactions. Further studies should explore its pharmacokinetics and selectivity against neurological targets, leveraging structural insights from crystallography (e.g., ) and synthetic protocols (e.g., ).
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a furan ring, a pyrrolidine moiety, and a dimethoxyphenyl substituent, contributing to its biological activity. The molecular formula is , with a molecular weight of 376.4 g/mol. Understanding the chemical properties is crucial as they often correlate with biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. For instance, studies on related furan derivatives have shown interactions with tyrosinase enzymes, which are critical in melanin production and could imply potential applications in skin-related conditions or pigmentation disorders .
1. Antioxidant Activity
Furan derivatives are known for their antioxidant properties. They may scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders.
2. Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer effects. Compounds structurally similar to it have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting proliferation .
3. Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways could be significant in treating chronic inflammatory diseases. In vitro assays have indicated that certain furan derivatives can inhibit pro-inflammatory cytokines .
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
- Inhibition of Tyrosinase : A study highlighted that related compounds exhibited varying degrees of inhibition on tyrosinase activity, suggesting potential use in hyperpigmentation treatments .
- Cell Viability Assays : In vitro tests on cancer cell lines demonstrated that certain derivatives led to significant reductions in cell viability at specific concentrations .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
